2-Maleimido acetic acid

Bioconjugation Aqueous Chemistry Protein Labeling

Select 2-Maleimidoacetic acid for ADC programs requiring minimal immunogenicity risk with its 4.4Å spacer. The rigid C2 chain ensures precise conjugation geometry distinct from flexible MPA/MHA analogs, critical for buried site targeting in sterically hindered biomolecules.

Molecular Formula C6H5NO4
Molecular Weight 155.11 g/mol
CAS No. 25021-08-3
Cat. No. B029743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Maleimido acetic acid
CAS25021-08-3
Synonyms2,5-Dihydro-2,5-dioxo-1H-pyrrole-1-acetic Acid;  N-(Carboxymethyl)maleimide;  N-Maleimidoglycine;  N-Maleoylglycine;  NSC 266055; 
Molecular FormulaC6H5NO4
Molecular Weight155.11 g/mol
Structural Identifiers
SMILESC1=CC(=O)N(C1=O)CC(=O)O
InChIInChI=1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11)
InChIKeyGBKPNGVKZQBPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic Acid (CAS 25021-08-3): A Carboxylic Acid-Functionalized Maleimide for Precision Bioconjugation


2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid, also known as 2-maleimidoacetic acid or N-maleoylglycine, is a heterobifunctional small molecule featuring a thiol-reactive maleimide moiety and a carboxylic acid group [1]. The compound exhibits a predicted acid dissociation constant (pKa) of 3.34 [2], a calculated logP of -1.07 [3], and a predicted water solubility of approximately 31 g/L at 25°C [3]. These physicochemical properties distinguish it from unfunctionalized maleimide derivatives and position it as a versatile precursor for bioconjugation and crosslinking applications.

Why 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic Acid Cannot Be Interchanged with Generic Maleimides: Physicochemical and Functional Differentiation


Generic maleimides such as N-ethylmaleimide (NEM) lack the pendant carboxylic acid group present in 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid [1]. This structural distinction leads to a 30-fold difference in aqueous solubility (31 g/L vs. 1 g/L for NEM) [2] and a >5-unit shift in pKa (3.34 vs. -2.18) [3], fundamentally altering their utility in aqueous bioconjugation workflows and sequential crosslinking strategies. Consequently, substituting 2-maleimidoacetic acid with NEM or other non-carboxylated maleimides compromises solubility, introduces additional organic co-solvent requirements, and precludes the amine-directed conjugation enabled by the free carboxylic acid moiety. The quantitative evidence below substantiates why this compound must be specified by exact CAS for reproducible experimental outcomes.

Quantitative Differentiation of 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic Acid: Evidence-Based Selection Criteria


30-Fold Higher Aqueous Solubility Enables Co-Solvent-Free Bioconjugation

2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid exhibits a predicted water solubility of 31 g/L at 25°C [1], which is approximately 30 times greater than the 1 g/L solubility of N-ethylmaleimide (NEM) at 20°C . This solubility advantage permits direct dissolution in aqueous buffers without requiring organic co-solvents such as DMSO or DMF.

Bioconjugation Aqueous Chemistry Protein Labeling

Carboxylic Acid pKa of 3.34 Provides pH-Dependent Conjugation Handle

The carboxylic acid group of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid possesses a predicted pKa of 3.34 [1], classifying it as a weak acid. In contrast, N-ethylmaleimide (NEM) is essentially neutral with a predicted pKa of -2.18 . The acidic proton enables pH-dependent solubility modulation and, more critically, serves as a conjugation handle for amide bond formation with primary amines after activation (e.g., via NHS ester formation).

pH-Controlled Reactivity Sequential Conjugation Amide Coupling

High-Yield NHS Ester Synthesis (81-82.3%) Supports Cost-Effective Derivatization

A patented preparation method for 2-maleimidoacetic acid N-hydroxysuccinimide (NHS) ester achieves yields of 81-82.3% with product melting points of 188.5-190.3°C [1]. The patent discloses that prior art methods using DIC condensation suffer from low yields and difficult post-treatment, rendering them unsuitable for industrial production [1]. This improved synthetic route directly impacts procurement cost and availability.

Process Chemistry Crosslinker Synthesis Scale-Up

36-Month Lyophilized Stability Reduces Procurement Frequency and Ensures Long-Term Consistency

When stored lyophilized at -20°C under desiccation, 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid is documented to remain stable for 36 months [1]. In solution at -20°C, stability is maintained for 1-3 months [1][2]. In comparison, N-ethylmaleimide (NEM) is typically stored refrigerated (2-8°C) and is sensitive to light and moisture, though its shelf life is less specifically quantified in vendor documentation [3].

Storage Stability Long-Term Studies Supply Chain

4.4 Å Spacer Arm in NHS Ester Form Enables Minimal-Linker Crosslinking for Structural Preservation

The N-hydroxysuccinimide (NHS) ester derivative of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid (AMAS) features a very short spacer arm of 4.4 Å between its amine-reactive NHS ester and thiol-reactive maleimide groups . In contrast, the 6-maleimidocaproic acid NHS ester (EMCS) incorporates a 9.4 Å spacer arm . The shorter spacer minimizes conformational flexibility and reduces the distance between conjugated biomolecules.

Protein Crosslinking Antibody-Drug Conjugates Hapten Conjugation

High-Impact Application Scenarios for 2-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic Acid Based on Quantified Differentiation


Aqueous-Phase Protein and Peptide Labeling Without Organic Co-Solvents

The 31 g/L water solubility of 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid [1] enables direct dissolution in aqueous buffers at working concentrations, eliminating the need for DMSO or DMF co-solvents that can denature sensitive proteins or require removal. This property is particularly advantageous for labeling thiol-containing biomolecules under native conditions, preserving enzymatic activity and structural integrity.

Sequential Heterobifunctional Crosslinking for Protein-Protein and Protein-Hapten Conjugates

The carboxylic acid group (pKa 3.34) [2] serves as a latent conjugation handle that can be selectively activated (e.g., via NHS ester formation) after the maleimide moiety has reacted with a thiol. This sequential reactivity enables the precise, two-stage construction of defined protein-protein or protein-hapten conjugates , a capability that simple maleimides like N-ethylmaleimide cannot provide.

Cost-Effective, Large-Scale Synthesis of NHS Ester Crosslinkers

The high-yield (81-82.3%) synthetic route to the NHS ester derivative [3] reduces raw material costs and waste, making 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid a preferred starting material for the industrial production of short-spacer heterobifunctional crosslinkers such as AMAS. This efficiency supports reliable, cost-effective procurement for commercial bioconjugation kit manufacturing.

Ultra-Short Spacer Crosslinking for Structural Biology and ADC Development

The 4.4 Å spacer arm of the NHS ester derivative is among the shortest commercially available for amine-to-sulfhydryl crosslinking. This minimal linker length is essential for proximity-dependent applications such as mapping protein interaction interfaces, preserving antigenicity in hapten-carrier conjugates, and reducing potential immunogenicity in antibody-drug conjugate (ADC) linker design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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